molecular formula C10H11BrO3 B8299063 n-Propyl 4-bromo-2-hydroxybenzoate

n-Propyl 4-bromo-2-hydroxybenzoate

Cat. No. B8299063
M. Wt: 259.10 g/mol
InChI Key: IMOGFYDKUWDTKB-UHFFFAOYSA-N
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Patent
US05691349

Procedure details

Sodium cyanide was added to a solution of phenyl 4-bromo-2-hydroxybenzoate (1.45 g) in 1-propanol (10 ml). The mixture was heated at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and evaporated. The residue was partitioned between ether and water. The ether phase was separated, dried (MgSO4) and evaporated. The residue was purified by column chromatography on silica gel (Varian Bond Elut S1 silica) using 10% ethyl acetate in pentene as eluent to give n-propyl 4-bromo-2-hydroxybenzoate (1 g), NMR: 1.0(3H,t), 1.72(2H,m), 4.28(2H,t), 7.15(1H,m), 7.24(1H,m), 7.7(1H,d) and 10.7(1H,s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenyl 4-bromo-2-hydroxybenzoate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[Br:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([O:11][C:12]2C=CC=[CH:14][CH:13]=2)=[O:10])=[C:7]([OH:20])[CH:6]=1>C(O)CC>[Br:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([O:11][CH2:12][CH2:13][CH3:14])=[O:10])=[C:7]([OH:20])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
phenyl 4-bromo-2-hydroxybenzoate
Quantity
1.45 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC2=CC=CC=C2)C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (Varian Bond Elut S1 silica)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OCCC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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